3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(17-4-6-18(25)7-5-17)23(28)19-8-9-21-20(24(19)30-15)13-27(14-29-21)12-16-3-2-10-26-11-16/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHZAUUMNZIRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
*Inferred from structural similarities to anti-inflammatory chromeno-oxazinones in .
Substituent Effects on Physicochemical Properties
- Pyridin-3-ylmethyl vs.
- Chlorophenyl vs. Fluorophenyl : The 4-ClPh group (target) offers stronger σ-electron withdrawal than 4-FPh, possibly enhancing binding to hydrophobic enzyme pockets .
- Benzyl vs. Alkyl Chains : Benzyl derivatives (e.g., 6a–e) exhibit lower yields (40–70%) compared to alkyl-substituted analogs, likely due to steric hindrance during synthesis .
Biological Activity
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. The presence of chlorophenyl and pyridinyl groups suggests that it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 418.9 g/mol
- CAS Number : 929493-83-4
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Derivatives of oxazines have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The specific interactions facilitated by the chlorophenyl and pyridinyl groups enhance these activities.
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Candida albicans | High |
Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play a role in cancer cell proliferation. Studies on structurally related compounds have indicated potential anticancer effects through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
Compounds featuring similar oxazine structures have also been evaluated for their anti-inflammatory properties. The presence of the chlorophenyl group is thought to contribute to these effects by interfering with inflammatory mediators .
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives of oxazines, including the target compound. In vitro evaluations showed promising results against various fungal strains and Mycobacterium tuberculosis, suggesting potential applications in treating infections . -
Mechanism Exploration :
Another investigation focused on the interaction of similar compounds with cellular signaling pathways. The findings indicated that these compounds could inhibit key enzymes involved in cancer progression, highlighting their therapeutic potential .
Q & A
Q. What are the key synthetic pathways for synthesizing 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?
The synthesis typically involves multi-step strategies:
- Step 1 : Formation of the chromeno-oxazine core via cyclization reactions (e.g., Pechmann condensation) using precursors like substituted phenols and ketones .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Step 3 : Alkylation of the pyridin-3-ylmethyl group under mild conditions (e.g., using NaH as a base in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol achieves >90% purity . Key Challenges: Avoiding side reactions during cyclization and ensuring regioselectivity in alkylation steps .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Essential techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, oxazine methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~405.1) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and confirms the fused chromeno-oxazine framework .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm) .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial membrane integrity .
- Anticancer Potential : IC of 12 µM against MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .
- Enzyme Inhibition : Moderate inhibition of COX-2 (IC ~25 µM) due to hydrophobic interactions with the active site .
Q. What are the key chemical properties influencing reactivity and application?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or ethanol is required for biological assays .
- Stability : Stable at pH 5–8 but degrades under strong acidic/basic conditions (t <24 hours at pH 2) .
- Reactivity : Susceptible to oxidation at the oxazine ring; stored under inert gas to prevent degradation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s synthesis and biological interactions?
- Synthesis : Cyclization proceeds via acid-catalyzed intramolecular esterification (e.g., HSO or PTSA), forming the chromeno-oxazine core .
- Biological Activity : Molecular docking suggests the 4-chlorophenyl group binds hydrophobic pockets in COX-2, while the pyridinylmethyl moiety enhances solubility for membrane penetration .
Q. How can synthesis yield and purity be optimized for large-scale production?
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency (yield increase from 65% to 82%) .
- Solvent Optimization : Replacing DMF with THF reduces byproduct formation during alkylation .
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real-time .
Q. How can contradictory data in biological assays be resolved?
- Case Study : Discrepancies in antimicrobial MIC values (8–32 µg/mL) may arise from variations in bacterial strain susceptibility or compound purity. Replicate studies with standardized protocols (CLSI guidelines) and HPLC-purified batches (>99% purity) are recommended .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Critical Substituents :
- 4-Chlorophenyl : Essential for hydrophobic target binding; replacing Cl with OCH reduces activity by 60% .
- Pyridinylmethyl : Enhances solubility; substituting with furan decreases bioavailability .
- Optimal Modifications : Adding electron-withdrawing groups (e.g., NO) to the chromeno ring improves metabolic stability .
Q. What in silico tools predict the compound’s pharmacokinetics and toxicity?
- ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP ~3.2) but potential CYP3A4 inhibition .
- Molecular Dynamics Simulations : Reveal stable binding to COX-2 over 100 ns trajectories, supporting its use as a lead compound .
Q. How does the compound behave under varying storage and experimental conditions?
- Thermal Stability : Decomposes above 150°C (DSC analysis); store at 4°C in amber vials .
- Light Sensitivity : UV-Vis studies show degradation under UV light (λ=254 nm); use light-protected containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
